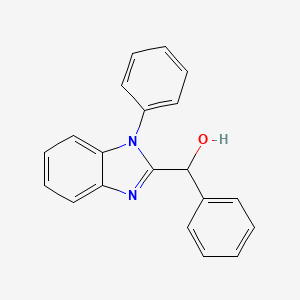
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol, also known as CBP, is a chemical compound that has been studied for its potential use in various scientific research applications. CBP is a synthetic compound that belongs to the class of carbazole derivatives and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol is not fully understood, but it is thought to involve the interaction of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol with various proteins and enzymes in the body. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to bind to the ATP-binding site of protein kinases, which could have implications for the development of new cancer therapies. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been shown to interact with the GABA-A receptor, which could have potential applications in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has a range of biochemical and physiological effects. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have antioxidant properties and can scavenge free radicals in vitro. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in lab experiments is its excellent solubility in a range of organic solvents. This makes it easy to dissolve 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in a range of solutions and use it in various experiments. One of the limitations of using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in lab experiments is its relatively high cost compared to other carbazole derivatives.
Orientations Futures
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol. One area of research could focus on the development of new materials for organic electronics using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol as a building block. Another area of research could focus on the development of new cancer therapies based on the interaction of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol with protein kinases. Additionally, more research could be done to understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol involves the reaction of 9H-carbazole with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions in an inert atmosphere and yields 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol as a white solid after purification.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been studied for its potential use in various scientific research applications. One of the most promising applications of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol is in the field of organic electronics. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have excellent charge transport properties and can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been studied for its potential use in the development of new materials for organic semiconductors, which could have applications in the development of flexible electronic devices.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)11-12-23-14-16(22)13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,22H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQSEATZXKQYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![1-phenyl-5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171571.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)